Cidofovir dihidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

El HPMPC dihidrato ejerce sus efectos inhibiendo selectivamente la ADN polimerasa viral. El metabolito intracelular activo, cidofovir difosfato, compite con la desoxicitidina trifosfato para su incorporación al ADN viral. Esto da como resultado la terminación de la síntesis de ADN viral y previene la replicación viral .

Aplicaciones Científicas De Investigación

El HPMPC dihidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar análogos de nucleótidos.

Biología: Empleado en estudios de replicación e inhibición viral.

Medicina: Investigado por sus propiedades antivirales contra varios virus, incluidos el virus del herpes simple y el virus del papiloma humano.

Industria: Utilizado en el desarrollo de fármacos y formulaciones antivirales

Análisis Bioquímico

Biochemical Properties

Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between Cidofovir dihydrate and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .

Cellular Effects

Cidofovir dihydrate has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Cidofovir dihydrate involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .

Temporal Effects in Laboratory Settings

Over time, the effects of Cidofovir dihydrate remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cidofovir dihydrate vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .

Metabolic Pathways

Cidofovir dihydrate is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .

Transport and Distribution

Cidofovir dihydrate is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .

Subcellular Localization

The subcellular localization of Cidofovir dihydrate is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de HPMPC dihidrato implica varios pasos:

Material de partida: La síntesis comienza con (S)-2,3-isopropilideno gliceraldehído.

Reducción: El grupo aldehído se reduce a un alcohol usando borohidruro de sodio.

Protección: Los grupos hidroxilo se protegen usando isopropilideno.

Fosforilación: El alcohol protegido se fosforila usando oxicloruro de fósforo.

Desprotección: Los grupos isopropilideno se eliminan en condiciones ácidas.

Acoplamiento: El compuesto resultante se acopla con citosina para formar HPMPC.

Métodos de producción industrial

La producción industrial de HPMPC dihidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reducción a gran escala: Usando borohidruro de sodio de grado industrial.

Protección y desprotección eficientes: Utilizando condiciones optimizadas para asegurar un alto rendimiento y pureza.

Acoplamiento automatizado: Emplear sistemas automatizados para la reacción de acoplamiento para asegurar la consistencia y eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

El HPMPC dihidrato experimenta varios tipos de reacciones químicas:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.

Reducción: El compuesto se puede reducir para formar alcoholes.

Sustitución: El grupo fosfato se puede sustituir con otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.

Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar en condiciones básicas.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de fosfatos sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Adefovir: Otro análogo de nucleótido con actividad antiviral.

Tenofovir: Utilizado para tratar infecciones por VIH y hepatitis B.

Ganciclovir: Un medicamento antiviral utilizado para tratar infecciones por CMV

Singularidad

El HPMPC dihidrato es único debido a su actividad antiviral de amplio espectro y su capacidad para inhibir una amplia gama de virus, incluidos el CMV, el virus del herpes simple y el virus del papiloma humano. Su inhibición selectiva de la ADN polimerasa viral lo convierte en un potente agente antiviral .

Propiedades

Número CAS |

149394-66-1 |

|---|---|

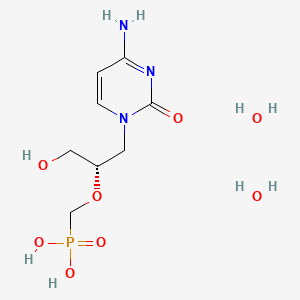

Fórmula molecular |

C8H16N3O7P |

Peso molecular |

297.20 g/mol |

Nombre IUPAC |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |

InChI |

InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |

Clave InChI |

KLJYJZIIJLYJNN-RGMNGODLSA-N |

SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |

SMILES isomérico |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |

SMILES canónico |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |

Apariencia |

White powder |

Color/Form |

Fluffy white powder White crystalline powde |

melting_point |

260 °C (dec) 480 °C |

Key on ui other cas no. |

149394-66-1 |

Descripción física |

Solid |

Pictogramas |

Health Hazard |

Números CAS relacionados |

120362-37-0 (hydrochloride salt) |

Solubilidad |

=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |

Sinónimos |

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.